molecular formula C14H20N2O B13719971 4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline

4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline

Cat. No.: B13719971
M. Wt: 232.32 g/mol
InChI Key: XAKVBMDRNPOLNK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a cyclopropylmethoxy group and a pyrrolidin-1-yl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline typically involves the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.

    Attachment to Aniline: The cyclopropylmethyl halide is then reacted with 2-(pyrrolidin-1-yl)aniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the aniline ring.

    Reduction: Reduced forms of the cyclopropylmethoxy group.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the pyrrolidin-1-yl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline: Similar structure but with a methylsulfonyl group instead of a cyclopropylmethoxy group.

    3-Pyrrolidin-1-ylaniline: Lacks the cyclopropylmethoxy group, making it less complex.

Uniqueness

4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the cyclopropylmethoxy and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-pyrrolidin-1-ylaniline

InChI

InChI=1S/C14H20N2O/c15-13-6-5-12(17-10-11-3-4-11)9-14(13)16-7-1-2-8-16/h5-6,9,11H,1-4,7-8,10,15H2

InChI Key

XAKVBMDRNPOLNK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)OCC3CC3)N

Origin of Product

United States

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